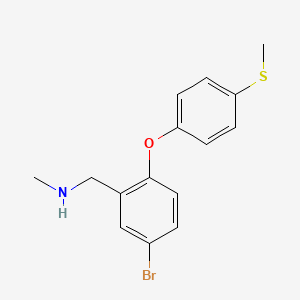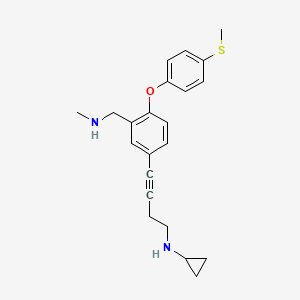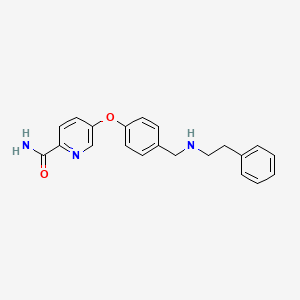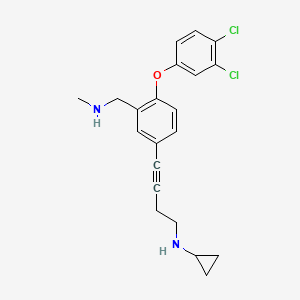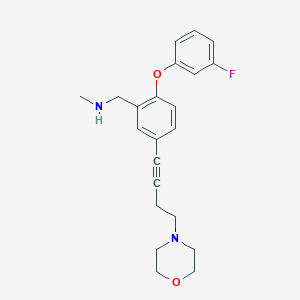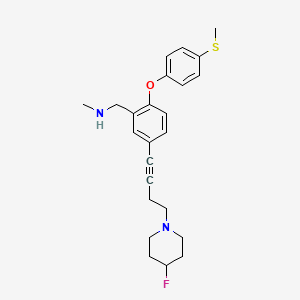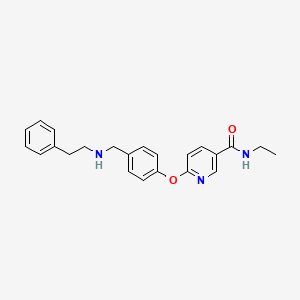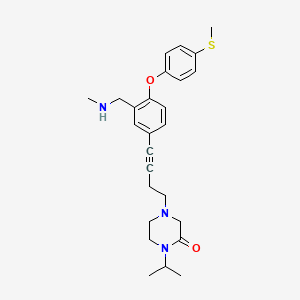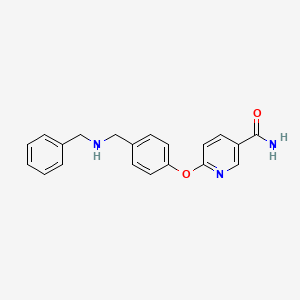
6-(4-((Benzylamino)methyl)phenoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-((benzylamino)methyl)phenoxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a nicotinamide moiety linked to a benzylamino group through a phenoxy bridge, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((benzylamino)methyl)phenoxy)nicotinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach includes the following steps:
Nitration: The initial step involves the nitration of a benzene derivative to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Bromination: The amine group is then brominated to form a bromo derivative.
Coupling Reaction: The bromo derivative undergoes a coupling reaction with a nicotinamide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(4-((benzylamino)methyl)phenoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(4-((benzylamino)methyl)phenoxy)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its antagonist activity at human kappa opioid receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-((benzylamino)methyl)phenoxy)nicotinamide involves its interaction with specific molecular targets. For instance, it acts as an antagonist at the human kappa opioid receptor, inhibiting the receptor’s activity by binding to it and preventing the natural ligand from interacting . This interaction can modulate various physiological pathways, making it a compound of interest in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog with a similar nicotinamide moiety but lacking the benzylamino and phenoxy groups.
Benzamide Derivatives: Compounds with a benzamide structure that may exhibit similar biological activities.
Cinnamamide Derivatives: Compounds with a cinnamamide structure that can also act as cholinesterase inhibitors.
Uniqueness
6-(4-((benzylamino)methyl)phenoxy)nicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
6-[4-[(benzylamino)methyl]phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c21-20(24)17-8-11-19(23-14-17)25-18-9-6-16(7-10-18)13-22-12-15-4-2-1-3-5-15/h1-11,14,22H,12-13H2,(H2,21,24) |
InChI Key |
LUBVSQAMVPXMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


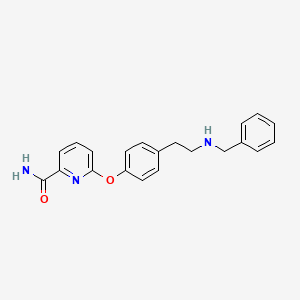
![(2R)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(methylamino)propan-2-ol](/img/structure/B10794748.png)


